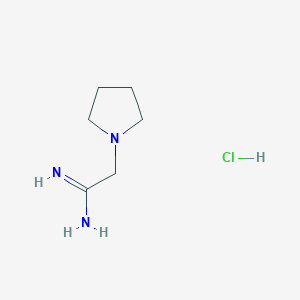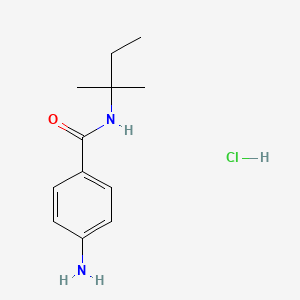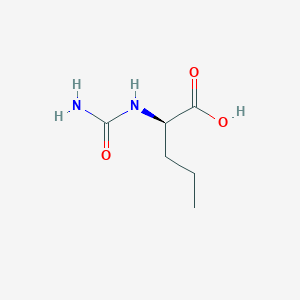
(2R)-2-(carbamoylamino)pentanoic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Biological Activity and Application
- Biological Activity of Derivatives : The compound {2-[(2-carbamoylethyl)amino]-3-methylpentanoic acid}, structurally related to "(2R)-2-(carbamoylamino)pentanoic acid," shows interest due to its biological activity, formed through an addition reaction between acrylamide and the amino acid isoleucine. Its crystal structure supports a three-dimensional network suggesting potential in biological applications (I. Nehls et al., 2013).
Catalytic and Synthetic Applications
- Ionic Liquids for Catalysis : Derivatives of pentanoic acid, such as 2-hydroxyethylammonium pentanoate, demonstrate catalytic activity in aldol condensations, showing conversions over 98% with high selectivities. This indicates their potential as catalysts in synthetic organic chemistry (M. Iglesias et al., 2010).
- Bifunctional Catalysis in Green Chemistry : Pentanoic acid conversion from γ-valerolactone to industrially relevant chemicals using bifunctional catalysts highlights the role of pentanoic acid derivatives in sustainable chemical synthesis and the bioeconomy, showcasing an efficient pathway for producing chemicals from renewable resources (M. Al‐Naji et al., 2020).
Material Science and Electrochemistry
- Electrochromic Materials : Research into visible and near-infrared electrochromic aramids with main-chain triphenylamine and pendent 3,6-di-tert-butylcarbazole units, synthesized from reactions involving aromatic dicarboxylic acids, demonstrates the application of pentanoic acid derivatives in developing advanced materials with potential uses in smart windows, displays, and other electrochromic devices (S. Hsiao et al., 2014).
Biochemical Research
- Metabolic Studies : Studies on lipoic acid analogs, where lipoic acid (1,2-dithiolane-3-pentanoic acid) is modified by natural and unnatural amino acids, underscore the biochemical applications of pentanoic acid derivatives in understanding and improving pharmacological profiles for treating pain disorders and other conditions (S. Kates et al., 2014).
Propriétés
IUPAC Name |
(2R)-2-(carbamoylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-2-3-4(5(9)10)8-6(7)11/h4H,2-3H2,1H3,(H,9,10)(H3,7,8,11)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSQPJHLLWRMCW-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(carbamoylamino)pentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide hydrochloride](/img/structure/B1521181.png)


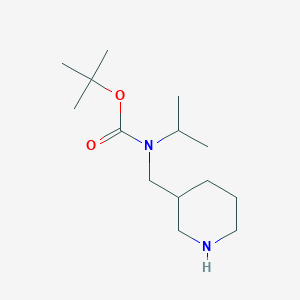

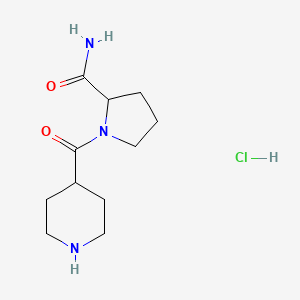
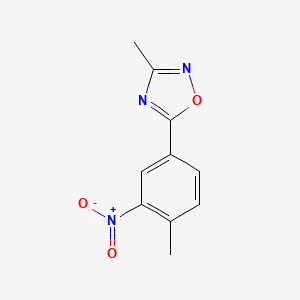
![4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B1521192.png)
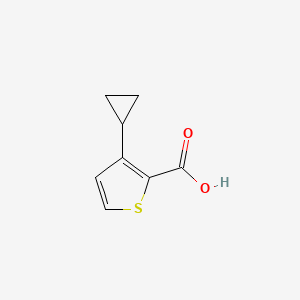
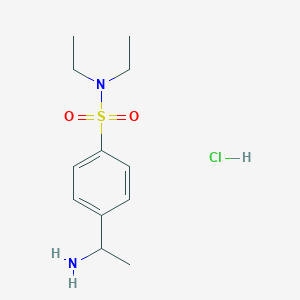
![N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B1521198.png)
